Methyl 4-hydroxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxyquinoline-6-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a quinoline core structure with a hydroxyl group at the 4-position and a carboxylate ester at the 6-position, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Methyl 4-hydroxyquinoline-6-carboxylate is a derivative of quinoline . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-covid-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to their broad spectrum of bio-responses .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxyquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species and promoting antioxidant activity. Additionally, this compound can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific transporters and bind to intracellular proteins, affecting its distribution and activity within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and reducing oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxyquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-oxoquinoline-6-carboxylate.
Reduction: 4-hydroxyquinoline-6-methanol.
Substitution: 4-alkoxyquinoline-6-carboxylate.
Scientific Research Applications
Methyl 4-hydroxyquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the carboxylate ester group, making it less versatile in synthetic applications.
Methyl 2-hydroxyquinoline-6-carboxylate: Similar structure but with the hydroxyl group at the 2-position, leading to different reactivity and biological activity.
Quinoline-2,4-dione: Contains two carbonyl groups, offering different chemical properties and applications.
Uniqueness
Methyl 4-hydroxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and a carboxylate ester makes it a valuable intermediate for synthesizing a wide range of quinoline-based compounds with potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUCOKUPAXSPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933486-45-4 |
Source
|
Record name | Methyl 4-hydroxy-6-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933486-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.